molecular formula C7H15N3O B061247 1-Methylpiperidine-4-carbohydrazide CAS No. 176178-88-4

1-Methylpiperidine-4-carbohydrazide

Cat. No.: B061247
CAS No.: 176178-88-4
M. Wt: 157.21 g/mol
InChI Key: YZQKKXPYOIDSJJ-UHFFFAOYSA-N
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Description

1-Methylpiperidine-4-carbohydrazide (CAS 176178-88-4) is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol . It is typically offered in quantities such as 1g and 5g for research and development purposes . This compound belongs to the carbohydrazide class and features a piperidine ring, a structural motif prevalent in medicinal chemistry due to its influence on a compound's pharmacokinetic properties. The reactive hydrazide functional group makes this molecule a valuable building block or intermediate in organic synthesis and drug discovery efforts. It can be utilized in the design and creation of more complex molecules, such as through the formation of Schiff bases, for screening and development in various pharmaceutical research areas . As with all compounds of this nature, this compound is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpiperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-10-4-2-6(3-5-10)7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQKKXPYOIDSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332834
Record name 1-methylpiperidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176178-88-4
Record name 1-Methyl-4-piperidinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176178-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methylpiperidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 1-Methylpiperidine-4-carbohydrazide

This compound is a piperidine (B6355638) derivative utilized as a key intermediate in the synthesis of various organic compounds. Its synthesis is primarily achieved through two main routes: the hydrazinolysis of its corresponding ester and derivation from isonipecotic acid.

Hydrazinolysis of Methyl 1-Methylpiperidine-4-carboxylate

A primary and direct method for the preparation of this compound involves the hydrazinolysis of methyl 1-methylpiperidine-4-carboxylate. This reaction is typically performed by treating the ester with hydrazine (B178648) hydrate (B1144303). The process is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the methoxy (B1213986) group (-OCH3) and the formation of the carbohydrazide (B1668358).

The stability of the resulting hydrazide is crucial for the success of the reaction. In some cases, the reaction conditions can lead to further transformations, such as Wolff-Kishner-like reductions, if other reducible functional groups are present in the molecule. researchgate.net The reaction mechanism generally proceeds through a two-step process involving the condensation of a hydrazine molecule with the ester. researchgate.net

Derivations from Isonipecotic Acid

An alternative synthetic pathway to this compound begins with isonipecotic acid (piperidine-4-carboxylic acid). wikipedia.org This route involves a multi-step process:

N-Methylation of Isonipecotic Acid: The first step is the methylation of the secondary amine in the piperidine ring of isonipecotic acid to form 1-methylpiperidine-4-carboxylic acid. nih.gov This can be achieved using various methylating agents. One documented method involves the use of formaldehyde (B43269) and formic acid in the presence of a palladium catalyst. chemicalbook.com

Esterification: The resulting 1-methylpiperidine-4-carboxylic acid is then esterified to produce methyl 1-methylpiperidine-4-carboxylate. prepchem.comepa.gov A common method for this esterification is the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride. prepchem.com

Hydrazinolysis: The final step is the hydrazinolysis of the synthesized methyl 1-methylpiperidine-4-carboxylate, as described in the previous section, to yield this compound. nih.govchemspider.com

This derivatization from isonipecotic acid provides a versatile approach, allowing for the synthesis of various N-substituted piperidine-4-carbohydrazide (B1297472) analogs by using different alkylating agents in the first step.

Derivatization Strategies for this compound

The carbohydrazide functional group in this compound is a versatile handle for further chemical transformations, enabling the synthesis of a wide array of derivatives.

Formation of Acylhydrazones and Schiff Bases

This compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form acylhydrazones, which are a class of Schiff bases. dergipark.org.trmdpi.com These reactions are typically carried out by refluxing the hydrazide with the respective carbonyl compound in a suitable solvent like ethanol (B145695). dergipark.org.tr

The formation of the azomethine group (-C=N-) is a key feature of these derivatives. The stability of these Schiff bases can vary, with those derived from aromatic aldehydes generally being more stable due to conjugation. dergipark.org.tr This strategy allows for the introduction of diverse structural motifs onto the 1-methylpiperidine (B42303) scaffold, leading to compounds with a range of potential applications. The reaction conditions can sometimes be facilitated by the use of a catalyst, although in many cases, the reaction proceeds efficiently without one. dergipark.org.tr

Cyclization Reactions to Form Heterocyclic Systems

The carbohydrazide moiety is a valuable precursor for the synthesis of various five-membered heterocyclic rings through cyclization reactions. mdpi.commdpi.com

Oxadiazole Derivatives

A significant application of this compound is in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. nih.govnih.gov These heterocyclic compounds are known for their broad spectrum of biological activities. nih.gov The synthesis of 1,3,4-oxadiazoles from carbohydrazides can be achieved through several methods. A common approach involves the reaction of the carbohydrazide with a carboxylic acid or its derivative (like an acid chloride) to form a diacylhydrazine intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to yield the 1,3,4-oxadiazole ring. nih.gov

The 1,3,4-oxadiazole ring is considered a bioisostere of amide and ester groups, meaning it can mimic these functional groups in biological systems and participate in hydrogen bonding interactions. nih.gov This property, combined with the diverse biological activities associated with oxadiazoles, makes the derivatization of this compound into these heterocyclic systems a field of significant interest in medicinal chemistry. mdpi.com

Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from this compound can be achieved through several established routes involving the cyclization of an intermediate thiosemicarbazide (B42300). A primary method involves the reaction of the starting carbohydrazide with a source of carbon and sulfur.

One common pathway begins with the conversion of the carbohydrazide into a thiosemicarbazide derivative. This is typically achieved by reacting this compound with an isothiocyanate or by reacting it with thiosemicarbazide itself. The resulting N-substituted thiosemicarbazide can then undergo cyclization.

A widely used method for this cyclization is treatment with a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride. For instance, reacting an acid hydrazide with ammonium (B1175870) thiocyanate (B1210189) can produce a thiosemicarbazide intermediate, which is then cyclized using concentrated sulfuric acid. chemmethod.com Another approach involves the acid-catalyzed condensation of a carbohydrazide with thiosemicarbazide to form a thiosemicarbazone, which is subsequently cyclized using an agent like acetic anhydride. nih.govnih.gov This reaction proceeds by refluxing the thiosemicarbazone derivative with acetic anhydride, followed by pouring the mixture into ice water to precipitate the 4,5-dihydro-1,3,4-thiadiazolyl product. nih.gov

The general scheme for this transformation is outlined below:

Table 1: General Synthesis of 1,3,4-Thiadiazole Derivatives

Step Reactants Reagents/Conditions Product
1 This compound + Substituted Isothiocyanate Reflux in ethanol N-substituted-thiosemicarbazide
2 N-substituted-thiosemicarbazide Concentrated H₂SO₄, cold 2-Amino-5-(1-methylpiperidin-4-yl)-1,3,4-thiadiazole
Alternative Step 1 This compound + Thiosemicarbazide Acid catalyst 1-(1-Methylpiperidine-4-carbonyl)thiosemicarbazide

These methods provide a versatile foundation for creating a library of thiadiazole compounds derived from the 1-methylpiperidine core structure.

Pyrazole (B372694) and Pyrazine (B50134) Derivatives

Pyrazole Derivatives

The synthesis of pyrazole derivatives from this compound leverages the reactivity of the hydrazide moiety with 1,3-dicarbonyl compounds. mdpi.comnih.gov This classical approach, known as the Knorr pyrazole synthesis, is a straightforward and efficient method for constructing the pyrazole ring.

The reaction involves the condensation of the carbohydrazide with a β-diketone, such as acetylacetone (B45752) (2,4-pentanedione), or a β-ketoester, like ethyl acetoacetate (B1235776). The reaction is typically carried out in a solvent such as ethanol, often with acid catalysis, leading to a cyclocondensation reaction that forms the pyrazole ring. The specific substituents on the resulting pyrazole ring are determined by the choice of the 1,3-dicarbonyl compound.

An alternative route to pyrazole-4-carbohydrazides involves starting from a pre-formed pyrazolo[3,4-d] nih.govresearchgate.netoxazin-4-one ring system. Reacting these oxazinone derivatives with hydrazine hydrate can yield the desired pyrazole-4-carbohydrazide. researchgate.netumich.edu However, this method can sometimes lead to isomeric byproducts through intramolecular benzoyl migration if such groups are present. researchgate.netumich.edu

Table 2: Synthesis of Pyrazole Derivatives

Reactant A Reactant B Conditions Product
This compound 2,4-Pentanedione Ethanol, reflux (3,5-Dimethyl-1H-pyrazol-1-yl)(1-methylpiperidin-4-yl)methanone
This compound Ethyl Acetoacetate Ethanol, reflux (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)(1-methylpiperidin-4-yl)methanone

Pyrazine Derivatives

The generation of pyrazine derivatives linked to the 1-methylpiperidine moiety typically involves a multi-step synthesis starting from a pyrazine carboxylic acid. ajgreenchem.com A common strategy begins with the esterification of a pyrazine carboxylic acid, followed by reaction with hydrazine hydrate to form the corresponding pyrazinoic acid hydrazide.

This pyrazine carbohydrazide intermediate can then be coupled with 1-methylpiperidine-4-carboxylic acid. Alternatively, and more directly relevant, pyrazine-2-carbohydrazide (B1222964) can be used as a building block. While direct coupling to the this compound is not a standard route, pyrazine-2-carbohydrazide can be condensed with various aldehydes and ketones to form Schiff bases, demonstrating the reactivity of the hydrazide group which could be applied in more complex synthetic strategies. researchgate.net For instance, pyrazinoic acid hydrazide is condensed with various substituted aromatic aldehydes in ethanol to yield different pyrazine carbohydrazide derivatives.

Modifications to the Piperidine and Hydrazide Moieties

The this compound scaffold allows for chemical modifications at both the piperidine ring and the carbohydrazide functional group, enabling the fine-tuning of the molecule's properties.

Piperidine Moiety Modifications:

A key point of modification is the nitrogen atom of the piperidine ring. While the starting compound is methylated, this group can be altered. Synthetic strategies often employ a piperidine ring with a protecting group, such as a tert-butoxycarbonyl (Boc) group, on the nitrogen. nih.gov This allows for various chemical transformations on other parts of the molecule, after which the Boc group can be removed and the nitrogen can be alkylated or functionalized with different groups. For example, a starting material like tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate can be used to introduce the piperidine ring onto another scaffold, followed by deprotection and subsequent reactions. nih.gov

Hydrazide Moiety Modifications:

The hydrazide group is the primary site of reactivity for building heterocyclic derivatives.

Condensation: The terminal -NH₂ group of the hydrazide readily condenses with aldehydes and ketones to form hydrazones (Schiff bases). nih.gov This is often the first step in multi-step syntheses of other heterocyclic systems.

Cyclization: As detailed in the sections above, the entire hydrazide moiety is consumed during the formation of heterocyclic rings like thiadiazoles and pyrazoles. nih.govresearchgate.net The reaction with thiosemicarbazide or 1,3-dicarbonyl compounds fundamentally transforms the hydrazide into a new ring system. nih.govmdpi.com This represents the most significant modification of the hydrazide moiety.

Advanced Synthetic Techniques for this compound Derivatives

Clean Grinding Techniques

In line with the principles of green chemistry, solvent-free grinding techniques have emerged as an efficient and environmentally friendly alternative for synthesizing derivatives from hydrazides. nih.gov These methods are appealing due to their mild reaction conditions, simple workup procedures, high efficiency, and the reduction or elimination of hazardous solvents. scienceopen.com

The synthesis of hydrazones, pyrazoles, and pyrazines from a carbohydrazide can be effectively carried out using this technique. The process typically involves grinding the solid reactants, namely the carbohydrazide and a suitable coreactant (e.g., an aldehyde, ketone, or dicarbonyl compound), together in a mortar with a pestle. scienceopen.comresearchgate.net Often, a few drops of a catalyst or a solvent (solvent-drop grinding) are added to facilitate the reaction. scienceopen.com

For example, the dehydrative cyclocondensation of a carbohydrazide with active methylene (B1212753) compounds like 2,4-pentanedione or ethyl acetoacetate under grinding conditions can lead to the formation of pyrazole derivatives. nih.govscienceopen.com This solid-state reaction is an attractive alternative to traditional solution-phase synthesis. Research has demonstrated that hydrazides can be synthesized directly from carboxylic acids and hydrazine hydrate by grinding, with the reaction mixture setting into a solid mass upon completion. researchgate.net

Table 3: Clean Grinding Synthesis of Heterocyclic Derivatives

Starting Hydrazide Coreactant Technique Product Type
Thiazole carbohydrazide Various carbonyl compounds Solvent-drop grinding Hydrazones
Thiazole carbohydrazide 2,4-Pentanedione Grinding Pyrazole derivative
Thiazole carbohydrazide Phthalic anhydride Grinding Pyrazine derivative

This methodology presents a facile and eco-friendly route for the synthesis of various derivatives of this compound, minimizing waste and energy consumption. scienceopen.comresearchgate.net

Biological Activities and Pharmacological Potential

Enzyme Inhibition Studies

The ability of small molecules to inhibit the activity of specific enzymes is a foundational mechanism for many therapeutic drugs. Research into piperidine-containing compounds has revealed their potential to modulate the function of several key enzymes.

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle regulation, and neuronal function. nih.gov Its dysregulation has been linked to a variety of pathologies, such as diabetes, cancer, and neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.govnih.gov Consequently, the development of GSK-3β inhibitors has become an area of intense research. nih.govnih.gov

While direct studies on 1-Methylpiperidine-4-carbohydrazide are limited, research on related heterocyclic compounds has demonstrated significant GSK-3β inhibitory activity. For instance, various small molecule inhibitors have been identified that show promise in preclinical models. d-nb.inforesearchgate.net Notably, 1H-indazole-3-carboxamide derivatives have exhibited potent GSK-3β inhibition, with some compounds showing IC50 values in the nanomolar range. nih.gov The exploration of different heterocyclic cores, including those structurally related to the piperidine (B6355638) motif, continues to be a strategy in the quest for effective and specific GSK-3β inhibitors. nih.govd-nb.info

Table 1: Examples of GSK-3β Inhibitors with Heterocyclic Scaffolds

Compound ClassExample CompoundGSK-3β IC50Reference
1H-Indazole-3-carboxamidesDerivative 24 nM nih.gov
1H-Indazole-3-carboxamidesDerivative 49 nM nih.gov
Small MoleculeAR-A014418Not specified researchgate.net
Small MoleculeTideglusibNot specified d-nb.inforesearchgate.net
Indirubin AnalogueIndirubin-3'-monoximeNot specified d-nb.info

The inhibitory potential of piperidine-related structures extends beyond GSK-3β. For example, piperlongumine, a natural alkaloid containing a piperidine-like structure, has been identified as a direct inhibitor of Thioredoxin Reductase 1 (TrxR1). selleckchem.com Additionally, research into 4-methylpiperazine-1-carbohydrazide, a compound with a similar carbohydrazide (B1668358) moiety to the subject of this article, suggests that it may modulate the activity of enzymes involved in inflammatory responses. These findings underscore the capacity of piperidine and piperazine (B1678402) derivatives to interact with and inhibit a diverse range of enzymatic targets.

Receptor Interaction Studies

In addition to enzyme inhibition, the interaction of small molecules with cellular receptors is a critical aspect of their pharmacological profile. Piperidine derivatives have been shown to bind to and modulate the function of several important receptor systems.

The 1-methylpiperidine (B42303) moiety is a key feature in a number of compounds designed to target specific receptors. Notably, derivatives of 1-methylpiperidine have demonstrated high affinity for sigma-1 (σ1) receptors, with considerable selectivity over the sigma-2 (σ2) subtype. nih.gov For example, certain N-substituted 4-(2-aminoethyl)-2-phenylpiperidine derivatives with a 1-methylpiperidine group show potent σ1 receptor binding. nih.gov Furthermore, methyl substitution on the piperidine ring of other series of compounds has been used as a strategy to enhance selective binding and activity at the σ1 receptor. nih.gov One such 4-methyl derivative was found to be a highly potent σ1 ligand with a Ki value of 0.030 nM. nih.gov

Table 2: Sigma-1 (σ1) Receptor Binding Affinity of Selected Piperidine Derivatives

CompoundKi (nM) for σ1 ReceptorReference
4-Methyl derivative 310.030 nih.gov
3,3-Dimethyl derivative 260.35 nih.gov

Chromosome region maintenance 1 (CRM1), also known as exportin 1 (XPO1), is a key protein responsible for the nuclear export of many tumor suppressor proteins and is a target in cancer therapy. nih.govnih.gov Inhibition of CRM1-mediated nuclear export can lead to the nuclear accumulation of these tumor suppressors, resulting in anti-cancer effects. nih.govnih.gov While direct inhibition by this compound has not been reported, compounds with heterocyclic structures have been identified as CRM1 inhibitors. Piperlongumine, for instance, has been shown to inhibit the CRM1-dependent transport of tumor suppressor proteins. nih.gov This highlights the potential for piperidine-containing scaffolds to be explored for their role as nuclear transport modulators. Other natural and synthetic compounds, such as leptomycin B and selinexor, also act as potent CRM1 inhibitors by covalently binding to a cysteine residue in the active site of the protein. selleckchem.comnih.govnih.gov

The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor that plays a significant role in regulating appetite, energy homeostasis, and growth hormone release. nih.govmdpi.comrsc.org As such, it is a promising target for the treatment of conditions like cachexia and metabolic disorders. mdpi.com The piperidine scaffold has been successfully incorporated into the design of potent ghrelin receptor modulators. nih.govresearchgate.net Both agonists and inverse agonists of the ghrelin receptor have been developed using piperidine-based structures. nih.gov For example, spiro-azetidine-piperidine acetamides have been evaluated as ghrelin inverse agonists, with the aim of improving glucose tolerance and promoting weight loss. nih.gov The versatility of the piperidine moiety allows for the fine-tuning of pharmacological activity, leading to the development of compounds with a range of effects on the ghrelin receptor system. researchgate.net

Antimicrobial Activities

Derivatives of this compound have shown considerable promise as antimicrobial agents, with studies highlighting their effectiveness against a range of pathogenic microorganisms.

Antibacterial Efficacy

The antibacterial properties of this compound derivatives have been a key area of investigation. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com

Specifically, derivatives of piperidine, including those related to this compound, have demonstrated inhibitory action against pathogens such as Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com The proposed mechanism for this antibacterial activity involves the inhibition of enoyl-ACP reductase, an enzyme crucial for the biosynthesis of bacterial fatty acids. The disruption of this pathway is vital to halting bacterial proliferation.

Further studies on piperidine derivatives have confirmed their in vitro antimicrobial activity against a panel of bacteria including S. aureus, E. coli, P. aeruginosa, and S. typhimurium. ipindexing.com While some synthesized compounds showed moderate to good activity, others were found to be inactive, highlighting the importance of specific structural features for antibacterial efficacy. ipindexing.com For instance, certain piperidine derivatives exhibited moderate activity against Staphylococcus aureus and excellent activity against Escherichia coli when compared to standard drugs. biointerfaceresearch.com The antibacterial activity of some hydrazide-hydrazones has been shown to be four times higher than that of nitrofurantoin (B1679001) against S. aureus. nih.gov

The synthesis of various piperidine derivatives, such as those incorporating N-phthaloyl amino acids or a 4-piperazinylquinoline hybrid structure, has yielded compounds with notable antibacterial profiles. mdpi.com For example, a series of methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives were synthesized and screened for their antimicrobial activity. researchgate.net Additionally, some 2-[(piperazin-1-yl)methyl]quinoline derivatives have shown remarkable antibiotic activity against a range of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.03 µM. mdpi.com

Interactive Table: Antibacterial Activity of Piperidine Derivatives

Bacterial Strain Compound/Derivative Activity Level Reference
Staphylococcus aureus This compound derivatives Inhibitory
Escherichia coli This compound derivatives Inhibitory
S. aureus Piperidine derivatives Moderate to Good ipindexing.com
E. coli Piperidine derivatives Moderate to Good ipindexing.com
P. aeruginosa Piperidine derivatives Moderate to Good ipindexing.com
S. typhimurium Piperidine derivatives Moderate to Good ipindexing.com
S. aureus Piperidine derivative 2 Good (compared to chloramphenicol) biointerfaceresearch.com

Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have demonstrated significant antifungal properties. A series of new piperidine-4-carbohydrazide (B1297472) derivatives containing a quinazolinyl moiety were synthesized and evaluated for their fungicidal activities against important agricultural fungi. nih.gov

Several of these compounds exhibited good to excellent inhibition against the tested fungi. nih.gov For example, compounds A13 and A41 showed potent in vitro activity against Rhizoctonia solani, with EC50 values of 0.83 and 0.88 µg/mL, respectively, which were superior to the positive controls chlorothalonil (B1668833) and boscalid. nih.gov These compounds also displayed notable inhibitory activity against Verticillium dahliae. nih.gov Importantly, compound A13 was found to effectively inhibit the proliferation of R. solani in potted rice plants, demonstrating both curative and protective efficiencies. nih.gov The mechanism of this antifungal action was linked to the inhibition of succinate (B1194679) dehydrogenase (SDH) activity. nih.gov

Other studies have also highlighted the antifungal potential of related carbohydrazide structures. For instance, functionally substituted pyridine (B92270) carbohydrazides have shown remarkable antifungal effects on multi-drug resistant strains of Candida spp. nih.gov Hydrazine-based compounds, in general, have been shown to possess fungicidal activity against Candida albicans, including drug-resistant clinical isolates. mdpi.com These compounds were also found to decrease biofilm formation, a key virulence factor for C. albicans. mdpi.com

Interactive Table: Antifungal Activity of Piperidine-4-carbohydrazide Derivatives

Fungal Strain Compound EC50 Value (µg/mL) Reference
Rhizoctonia solani A13 0.83 nih.gov
Rhizoctonia solani A41 0.88 nih.gov
Verticillium dahliae A13 1.12 nih.gov

Antiviral Properties

The antiviral potential of this compound derivatives has been explored, particularly against the influenza virus and Human Immunodeficiency Virus (HIV).

Research into piperidine-based derivatives has led to the identification of potent inhibitors of the influenza virus. nih.govrsc.org Through structural modifications of a lead compound, researchers synthesized analogues with excellent inhibitory activity against various influenza virus strains, with EC50 values as low as 0.05 µM. nih.govrsc.org Time-of-addition experiments suggested that these compounds interfere with an early to middle stage of influenza virus replication. nih.govrsc.org The structure-activity relationship studies indicated that an ether linkage between a quinoline (B57606) and the piperidine ring was critical for this inhibitory activity. nih.govrsc.org

Furthermore, a series of novel piperidine-4-carboxamide derivatives were designed and synthesized as potential CCR5 inhibitors, a key receptor for HIV-1 entry into host cells. nih.gov Two of these compounds, 16g and 16i, displayed significant antiviral activity in an HIV-1 single-cycle assay, with IC50 values of 73.01 nM and 94.10 nM, respectively. nih.gov

While direct studies on this compound itself are limited in this context, the promising results from its derivatives underscore the potential of the piperidine-carbohydrazide scaffold in the development of novel antiviral agents.

Anticancer and Cytotoxic Effects

The cytotoxic potential of this compound derivatives against various cancer cell lines has been an active area of research, with studies focusing on their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle.

Induction of Apoptosis in Cancer Cell Lines

Several studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For example, novel imidazopyridine carbohydrazide derivatives have been synthesized and evaluated for their cytotoxic activity. nih.gov One such compound, 7d, which features a 4-bromophenyl pendant, exhibited significant cytotoxic potential against MCF-7 (breast cancer) and HT-29 (colon cancer) cells. nih.gov Further investigation revealed that this compound induced apoptosis in MCF-7 cells, as confirmed by Hoechst 33258 staining. nih.gov

Similarly, research on benzimidazole (B57391) derivatives, a class of compounds that can be structurally related to carbohydrazides, has shown their ability to trigger apoptosis. mdpi.com Certain synthesized benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to be potent inhibitors of EGFR kinase and effectively induced apoptosis in MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer) cell lines. mdpi.com The induction of apoptosis is a key mechanism by which these compounds exert their anticancer effects.

Mechanisms of Cell Cycle Arrest

In addition to inducing apoptosis, derivatives of this compound have been shown to cause cell cycle arrest in cancer cells, preventing their proliferation. The aforementioned imidazopyridine carbohydrazide derivative, 7d, was found to increase the number of MCF-7 cells in the G0/G1 phase of the cell cycle. nih.gov

Other related heterocyclic compounds have also demonstrated the ability to interfere with the cell cycle. For example, a new derivative of ciprofloxacin, which can incorporate a piperazine ring similar to piperidine, caused cell cycle arrest at the G2/M phase in both HCT116 (colorectal cancer) and A549 (non-small cell lung carcinoma) cells. nih.gov Similarly, certain benzofuran (B130515) derivatives were found to induce G2/M phase arrest in HepG2 (liver cancer) cells and S and G2/M phase arrest in A549 cells. mdpi.com

The ability of these compounds to halt the cell cycle at different checkpoints is a crucial aspect of their anticancer activity, as it prevents the uncontrolled division that is characteristic of cancer cells.

Interactive Table: Anticancer Activity of Related Derivatives

Compound/Derivative Cancer Cell Line Effect Reference
Imidazopyridine carbohydrazide 7d MCF-7 (Breast) G0/G1 phase arrest, Apoptosis induction nih.gov
Imidazopyridine carbohydrazide 7d HT-29 (Colon) Cytotoxicity nih.gov
Ciprofloxacin derivative HCT116 (Colorectal) G2/M phase arrest, Apoptosis induction nih.gov
Ciprofloxacin derivative A549 (Lung) G2/M phase arrest, Apoptosis induction nih.gov
Benzimidazole-based 1,3,4-oxadiazoles MDA-MB-231 (Breast), SKOV3 (Ovarian), A549 (Lung) Apoptosis induction mdpi.com
Benzofuran derivative 7 HepG2 (Liver) G2/M phase arrest mdpi.com

Activity Against Specific Cancer Cell Lines

Derivatives built upon the piperidine and piperazine carbohydrazide framework have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines. These compounds often exert their effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.

For instance, a series of indolin-2-one derivatives featuring a 4-phenylpiperazine-1-carbothiohydrazide moiety showed notable potency. Similarly, novel piperine-carboximidamide hybrids were developed as cytotoxic agents targeting EGFR, BRAF, and CDK2. nih.gov Another study synthesized 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline, which displayed broad-spectrum antiproliferative activity. The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which shares a piperidine core, was found to be a selective cytostatic agent in small-cell lung cancer (SCLC) cell lines that exhibit neuroendocrine properties. nih.gov

The cytotoxic potential of these derivatives has been evaluated across numerous cancer types:

Lung Cancer: Compounds have shown activity against A549 (lung adenocarcinoma) and classic SCLC cell lines. nih.gov

Colon Cancer: Activity has been recorded against HCT-116 and HT29 cell lines.

Breast Cancer: Derivatives have been tested against MCF-7 (breast adenocarcinoma).

Cervical Cancer: The HeLa cell line was used to test the antiproliferative effects of some derivatives.

Leukemia and Lymphoma: Certain piperazine derivatives displayed high potency against Z-138 non-Hodgkin lymphoma and DND-41 acute lymphoblastic leukemia cell lines.

The table below summarizes the activity of various derivatives against specific cancer cell lines.

Derivative ClassTested Cancer Cell LinesNotable Findings
Piperine-carboximidamide hybrids Four cancer cell lines, including LOX-IMVIPotent inhibitors of EGFR, BRAF, and CDK2. nih.gov
1-Methyl-4-phenylpyridinium (MPP+) Classic and variant SCLC cell linesShowed great sensitivity and inhibited DNA synthesis in classic SCLC cell lines. nih.gov
Indolin-2-one derivatives A549 (lung), HCT-116 (colon)Showed potent antiproliferative activity.
4-Substituted-piperazine-1-carbodithioates A549 (lung), MCF-7 (breast), HeLa (cervical), HT29, HCT-116 (colorectal)Exhibited broad-spectrum antiproliferative activity.

Therapeutic Potential in Proliferative Disorders

The therapeutic potential of this compound derivatives in proliferative disorders, particularly cancer, is underscored by their mechanisms of action. Beyond simple cytotoxicity, these compounds have been shown to interfere with critical pathways involved in tumor growth and survival.

One key area of investigation is the induction of apoptosis. For example, a novel quinoline derivative was found to exert its cytotoxic action against liver, colon, breast, and lung cancer cell lines by increasing the expression of pro-apoptotic proteins like caspase-3 and the tumor suppressor protein p53.

Another significant mechanism is the inhibition of angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth. A carbothioamide derivative demonstrated significant anti-angiogenic activity, which was linked to its ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). This effect may be related to the inhibition of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis. The same quinoline derivative mentioned above also significantly reduced the secretion of VEGF and decreased the expression of proliferation markers like PCNA and Ki67 in cancer cells.

These findings suggest that derivatives of this compound could be developed as multi-targeted therapeutic agents that not only kill cancer cells directly but also cut off their nutrient supply and inhibit their proliferation.

Anti-inflammatory and Analgesic Activities

Derivatives incorporating the piperidine scaffold have shown significant promise as both anti-inflammatory and analgesic agents.

Research into diarylidene-N-methyl-4-piperidone derivatives, which are related to curcumin, has shown that they possess anti-inflammatory properties. In studies using macrophage cell lines, these compounds were able to reduce the levels of inflammatory markers and the production of nitric oxide (NO), a species associated with inflammation. nih.gov Another study on a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester, demonstrated both anti-inflammatory and anti-nociceptive effects. In animal models, it reduced pain in both the neurogenic and inflammatory phases of the formalin test and increased the latency to thermal stimulus in the tail flick and hot plate tests, suggesting central analgesic mechanisms.

The table below highlights some of the key findings in this area.

Derivative/Compound ClassActivity TypeExperimental ModelKey Findings
Diarylidene-N-methyl-4-piperidones Anti-inflammatoryRAW 264.7 macrophagesDecreased inflammatory responses in activated macrophages. nih.gov
4-[(1-Phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester Analgesic, Anti-inflammatoryFormalin test, Hot plate testReduced licking time in both phases of the formalin test and increased latency to thermal stimulus.
Holoptelea integrifolia extract AnalgesicHot plate methodShowed statistically significant analgesic activity compared to the control group. nih.gov
Argyreia speciosa extract Analgesic, Anti-inflammatoryNot specifiedThe plant is reported to have analgesic and anti-inflammatory activities. nih.gov

Antioxidant Activity

The antioxidant potential of compounds is their ability to neutralize harmful free radicals, which are implicated in a variety of diseases. Several derivatives of this compound have been evaluated for this property.

Diarylidene-N-methyl-4-piperidone and spirobibenzopyran derivatives were assessed for their radical scavenging activity using the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay. This method measures the ability of a compound to donate a hydrogen atom to the stable DPPH free radical. A novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, also displayed moderate antioxidant activity in the DPPH radical test when compared to ascorbic acid. nih.gov

Antiparasitic Activity

The search for new, effective treatments for parasitic diseases has led researchers to explore a variety of chemical scaffolds, including those derived from this compound.

A noteworthy study investigated a series of pyrimido[1,2-a]benzimidazole (B3050247) derivatives. Among them, a compound with a 3-fluorophenyl substituent emerged as a potent new antiparasitic agent, demonstrating excellent activity against Leishmania major parasites. It was highly effective against both the promastigote and amastigote stages of the parasite, with EC50 values in the nanomolar range. Another compound from the same series was found to be more active against Toxoplasma gondii with considerable selectivity.

These findings highlight the potential of this chemical class in developing new drugs for neglected tropical diseases.

Other Investigated Biological Activities

Antidiabetic Effects

A significant body of research points to the potential of piperidine and its derivatives in the management of diabetes mellitus. nih.gov These compounds have been shown to act through several mechanisms to control blood glucose levels.

One major target is the enzyme dipeptidyl peptidase-4 (DPP-IV). Inhibition of DPP-IV increases the levels of incretin (B1656795) hormones, which stimulate insulin (B600854) release and inhibit glucagon (B607659) secretion. A study focusing on carbohydrazide derivatives identified them as potential DPP-IV inhibitors. Two compounds, in particular, showed significant in vitro enzymatic inhibition and, in an animal model of type 2 diabetes, one derivative caused a significant reduction in serum blood glucose levels.

Other mechanisms include the inhibition of carbohydrate-digesting enzymes. A novel piperidine derivative showed potent inhibitory activity against α-amylase. nih.gov Chalcone derivatives have been investigated for their ability to inhibit α-glucosidase, which delays glucose absorption and reduces postprandial hyperglycemia. mdpi.commdpi.com Furthermore, 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives have demonstrated in vivo antidiabetic activity in streptozotocin-induced diabetic rats. researchgate.net

The table below summarizes the different antidiabetic mechanisms and the corresponding derivative classes.

Derivative ClassMechanism of ActionKey Findings
Carbohydrazide derivatives DPP-IV InhibitionShowed significant reduction in serum blood glucose in animal models.
4-Methyl-1-(...phenyl}methyl)piperidine α-Amylase InhibitionExhibited an inhibitory activity of 97.30% against the α-amylase enzyme in vitro. nih.gov
4-Methoxychalcone (MPP) α-Glucosidase Inhibition, AntiglycationShowed high inhibitory activity against α-glucosidase and attenuated the increase in glycemia in diabetic mice. mdpi.commdpi.com
1-Benzhydryl-piperazine derivatives In vivo hypoglycemic activityOne compound showed enhanced antidiabetic activity in streptozotocin-induced diabetic rats. researchgate.net
Sulfonyl piperazine derivatives DPP-4 InhibitionShowed in vitro DPP-4 inhibitory activity and significantly decreased blood glucose levels in diabetic mice. nih.gov

This diverse range of biological activities underscores the importance of the this compound scaffold in medicinal chemistry as a foundation for the development of new therapeutic agents.

Unveiling the Pharmacological Profile of this compound

A comprehensive exploration of the biological activities and therapeutic potential of the chemical compound this compound is detailed below, focusing on its anticonvulsant, antihypertensive, immunomodulatory, wound healing, and antitubercular properties.

The heterocyclic structure of this compound, featuring a piperidine ring and a carbohydrazide moiety, has prompted investigations into its diverse pharmacological potential. Research has explored its effects across a spectrum of biological activities, from central nervous system modulation to antimicrobial action.

Anticonvulsant Properties

Currently, there is a lack of specific research findings in publicly available literature regarding the direct anticonvulsant properties of this compound. However, the broader class of piperidine derivatives has been a subject of interest in the development of anticonvulsant agents. Studies on various piperidine compounds have shown activity in preclinical models of epilepsy, suggesting that the piperidine scaffold may be a valuable pharmacophore for designing new antiepileptic drugs. These investigations often focus on the compounds' ability to modulate ion channels or neurotransmitter systems involved in seizure activity.

Antihypertensive Properties

Compound Derivative Effect Model
N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamideBlood pressure reductionSpontaneously hypertensive rats

Immunomodulatory Effects

Specific studies detailing the immunomodulatory effects of this compound are limited in the available scientific literature. However, the broader class of piperidine-containing compounds has been noted for its potential to modulate the immune system. For instance, some piperidine derivatives have been investigated for their anti-inflammatory properties.

Wound Healing Modulation

There is a scarcity of direct scientific evidence on the specific role of this compound in wound healing. The process of wound healing is complex, involving inflammation, cell proliferation, and tissue remodeling. Compounds that can modulate these processes, particularly those with antimicrobial and anti-inflammatory properties, are of interest for therapeutic development. While some commercial suppliers allude to studies on the antimicrobial activity of this compound in infected wounds, the primary research data is not readily accessible in the public domain.

Antitubercular Activity

The carbohydrazide moiety is a key structural feature of isoniazid, a cornerstone drug in the treatment of tuberculosis. This has spurred extensive research into various carbohydrazide derivatives as potential antitubercular agents. The general strategy often involves modifying the core hydrazide structure to enhance efficacy, overcome drug resistance, or improve pharmacokinetic properties.

Numerous studies have focused on creating hybrid molecules that combine the carbohydrazide scaffold with other heterocyclic systems known for their antimycobacterial activity, such as pyrazole (B372694) and 1,3,4-oxadiazole. For example, a series of pyrazole-clubbed pyridine-4-carbohydrazide derivatives displayed excellent minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, with some compounds showing efficacy against drug-resistant strains. nih.gov Similarly, novel hydrazide derivatives containing a 1,3,4-oxadiazole core have been synthesized and shown to have significant antimycobacterial activity. semanticscholar.orgunits.it

Despite the extensive research on related compounds, there is a notable lack of specific data on the antitubercular activity of this compound itself. The existing literature primarily focuses on derivatives of pyridine-4-carbohydrazide or more complex structures, leaving the potential of this specific N-methylated piperidine derivative largely unexplored in the context of tuberculosis treatment.

Compound Class Reported Activity Target
Pyrazole-clubbed pyridine-4-carbohydrazide derivativesExcellent MICs against M. tuberculosis (including drug-resistant strains)Enoyl acyl carrier protein reductase (InhA)
1,3,4-Oxadiazole-hydrazone hybridsHigh antimycobacterial activity against M. tuberculosisInhA enzyme

Structure Activity Relationship Sar Studies and Rational Drug Design

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 1-Methylpiperidine-4-carbohydrazide is fundamentally linked to its three primary components: the 1-methylpiperidine (B42303) ring, the carbohydrazide (B1668358) functional group, and the specific substitution pattern.

The piperidine (B6355638) ring itself is a common scaffold in many biologically active compounds. nih.gov Its saturated, non-planar structure provides a three-dimensional framework that can orient substituents in specific spatial arrangements to interact with biological targets. The nitrogen atom within the piperidine ring is basic, allowing for protonation under physiological conditions, which can be crucial for solubility and for forming ionic interactions with receptors.

The N-methyl group at the 1-position is a critical determinant of the molecule's properties. It influences the basicity (pKa) of the piperidine nitrogen and increases the molecule's lipophilicity, which can affect its ability to cross cell membranes. nih.gov The presence and nature of this alkyl group can significantly impact metabolic stability and binding affinity. dndi.org

The carbohydrazide group (-CONHNH₂) at the 4-position is a key pharmacophoric feature. nih.gov It is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor, which are critical interactions for binding to enzymes and receptors. nih.govajgreenchem.com This moiety is a cornerstone for creating a diverse library of derivatives, as it can be readily reacted to form hydrazones, amides, and various heterocyclic structures. ajgreenchem.com Research has identified derivatives of piperidine, including this compound, as potential enoyl-ACP reductase inhibitors, which are vital for the synthesis of bacterial fatty acids. Additionally, its structural elements have been explored for potential as GABAA receptor agonists.

Impact of Substituent Modifications on a Pharmacological Profile

Systematic modification of the this compound scaffold is a primary strategy for optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

Modifications to the 1-methylpiperidine ring can dramatically alter the compound's biological activity. The N-methyl group itself is often crucial; for example, in related piperazine (B1678402) derivatives, the methylpiperazine substituent was found to be the most potent in a series of anticancer compounds. nih.gov Changing the N-alkyl group can modulate lipophilicity and steric bulk, which in turn affects how the molecule fits into a binding pocket and its metabolic stability. dndi.org

Furthermore, adding substituents to the carbon atoms of the piperidine ring can fine-tune the molecule's properties. Introducing unsaturation in the piperidine ring has been shown to increase activity against Trypanosoma cruzi in related compounds. dndi.org Such modifications influence the ring's conformation and the spatial orientation of the carbohydrazide group.

Table 1: Impact of Modifications on the Piperidine Ring

Modification Effect on Property Potential Biological Impact Source(s)
Alteration of N-Alkyl Group Modulates lipophilicity and basicity. Can improve cell permeability and binding affinity. nih.gov
Introduction of Unsaturation Increases structural rigidity; alters conformation. Can lead to a significant increase in potency. dndi.org
Substitution on Ring Carbons Changes steric profile and lipophilicity. Can enhance selectivity and reduce metabolic clearance. dndi.org

The carbohydrazide moiety is a versatile chemical handle for creating diverse analogs with varied biological activities. nih.govajgreenchem.com As a functional group, it is a key building block for synthesizing a wide array of heterocyclic compounds and Schiff bases (hydrazones). ajgreenchem.com

One of the most common modifications is the condensation of the terminal amino group of the hydrazide with various aldehydes and ketones to form N-acylhydrazones. This transformation often leads to a significant enhancement of biological activity. For instance, pyrazole-carbohydrazide derivatives showed promising antimicrobial and leishmanicidal activity, with the nature of the substituents on the newly formed part of the molecule being crucial for potency. nih.gov The introduction of lipophilic functionalities via the carbohydrazide group can also augment biological activity by improving diffusion through lipid-rich bacterial cell walls. mdpi.com Complexation of the hydrazide moiety with metal ions is another strategy that can enhance anti-inflammatory potential while reducing toxicity. researchgate.net

Table 2: Effects of Modifying the Carbohydrazide Group

Modification Type Resulting Structure Impact on Biological Profile Source(s)
Condensation with Aldehydes/Ketones Schiff Bases (Hydrazones) Often enhances antimicrobial, anticancer, or anti-inflammatory activity. nih.gov
Cyclization Reactions Heterocyclic rings (e.g., thiazolidinones, pyrazoles) Creates novel scaffolds with distinct pharmacological properties. ajgreenchem.comresearchgate.net
Complexation with Metal Ions Metal-hydrazide complexes Can enhance anti-inflammatory potential and alter toxicity profiles. researchgate.net

Hybrid scaffolds are molecules created by combining two or more distinct pharmacophoric units to achieve a synergistic or additive biological effect, or to improve pharmacokinetic properties. nih.gov The this compound fragment can be incorporated into such hybrids to leverage its favorable characteristics.

The piperidine portion can improve water solubility and bioavailability, while the carbohydrazide linker allows for covalent attachment to another bioactive molecule. nih.gov For example, a research strategy might involve linking the this compound moiety to a known anti-inflammatory agent. The goal would be for the piperidine fragment to improve the drug's delivery to the target site, while the second pharmacophore exerts its specific therapeutic action. This approach of creating hybrid molecules is a powerful strategy in modern drug discovery to develop multi-target agents or to enhance the properties of existing drugs. mdpi.com

Conformational Analysis and Ligand-Receptor Interactions

The three-dimensional shape (conformation) of this compound and its derivatives is critical for their interaction with biological targets. The N-methylpiperidine ring typically adopts a chair conformation to minimize steric strain. rsc.org In this conformation, substituents at the C-4 position (the carbohydrazide group) and the N-1 position (the methyl group) can exist in either an axial or equatorial orientation. rsc.org The equilibrium between these conformers and the specific orientation required for binding are key aspects of SAR.

Effective binding to a receptor or enzyme active site depends on a precise complementarity of shape and chemical properties. The key interactions for this scaffold include:

Hydrogen Bonding: The carbohydrazide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form strong, directional bonds with amino acid residues in a protein binding pocket. nih.gov

Ionic Interactions: The tertiary amine of the piperidine ring can be protonated at physiological pH, enabling strong ionic bonds (salt bridges) with acidic residues like aspartate or glutamate.

Hydrophobic Interactions: The aliphatic ring structure of piperidine and its N-methyl group can engage in van der Waals or hydrophobic interactions with nonpolar regions of the target protein.

Understanding these interactions through methods like X-ray crystallography or molecular modeling is essential for designing more potent and selective analogs. nih.gov

Computational Approaches in SAR and Drug Design

Computational chemistry provides powerful tools to accelerate the drug design process for derivatives of this compound. These methods allow researchers to predict the properties and activities of new molecules before they are synthesized, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For this compound derivatives, a QSAR model could relate parameters like lipophilicity (logP), electronic properties (e.g., Hammett constants of substituents), and steric factors to their observed antimicrobial or enzymatic inhibitory activity. Such models can then be used to predict the activity of unsynthesized analogs and prioritize the most promising candidates for synthesis.

Molecular Docking is a computational technique that simulates the binding of a ligand (the drug candidate) to the three-dimensional structure of its biological target (e.g., an enzyme or receptor). This method can predict the preferred binding pose and estimate the binding affinity. For example, docking studies could be used to visualize how different derivatives of this compound fit into the active site of the enoyl-ACP reductase enzyme, providing insights into why certain substitutions enhance activity while others diminish it.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the context of this compound, its derivatives, particularly N-acylhydrazones, have been the subject of molecular docking studies. These studies often aim to elucidate the binding interactions responsible for the observed biological activity. For instance, hydrazone derivatives incorporating a piperidine ring have been investigated as potential inhibitors of various enzymes. nih.gov

A common approach involves the synthesis of a series of N-acylhydrazone derivatives by reacting this compound with various aldehydes. These derivatives are then docked into the active site of a target protein to identify key interactions. For example, in studies on cholinesterase inhibitors, piperidine-hydrazone derivatives have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Molecular docking of a potent BChE inhibitor, a piperidine-hydrazone derivative, revealed crucial interactions within the enzyme's active site. nih.gov

Similarly, docking studies on benzimidazole-hydrazone derivatives, which share the reactive hydrazone functional group, have been performed against human carbonic anhydrase (hCA) isoforms I and II. nih.gov These studies help in understanding the non-competitive inhibition mechanism observed for some of these compounds. nih.gov The docking scores and binding energies from such studies provide a rational basis for designing more potent and selective inhibitors. The results often highlight the importance of the piperidine nitrogen and the hydrazone linkage in forming hydrogen bonds and other non-covalent interactions with the protein's amino acid residues.

Table 1: Representative Molecular Docking Data for a Piperidine-Hydrazone Derivative against Cholinesterases Note: The following data is illustrative for a related piperidine-hydrazone derivative, not this compound itself, but demonstrates the application of molecular docking.

Target EnzymeIC₅₀ (µM)Binding Interactions
Acetylcholinesterase (AChE)>100-
Butyrylcholinesterase (BChE)35.30 ± 1.11Interactions with key residues in the active site

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This method is valuable for understanding the stability of ligand-protein complexes and the dynamic behavior of molecules in a biological environment.

While specific MD simulation studies focusing exclusively on this compound are not widely documented, research on piperidine derivatives offers insights into the likely dynamic behavior of this scaffold. colab.ws MD simulations can be employed to study the conformational flexibility of the piperidine ring, which can exist in chair, boat, and twist-boat conformations. The N-methyl group in this compound influences the conformational equilibrium and the accessibility of the lone pair of electrons on the nitrogen atom, which can be crucial for receptor binding.

For derivatives of this compound, MD simulations can be used to:

Assess the stability of the binding pose predicted by molecular docking.

Investigate the role of water molecules in mediating ligand-protein interactions.

Calculate the binding free energy of the ligand-protein complex.

Explore the conformational landscape of the ligand within the binding site.

These simulations can reveal dynamic hydrogen bond networks and hydrophobic interactions that are not apparent from static docking poses, thereby providing a more accurate picture of the binding event.

In Silico ADME Prediction for Lead Optimization

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thus saving time and resources. ijpsjournal.com

For this compound and its derivatives, various in silico tools can be used to predict their ADME properties. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. rdd.edu.iq

Key Predicted ADME Properties:

Absorption: The presence of the polar carbohydrazide group and the tertiary amine in the piperidine ring suggests that the intestinal absorption of this compound might be moderate. The "BOILED-Egg" model can be used to predict passive gastrointestinal absorption and brain penetration. rdd.edu.iq

Distribution: The N-methylpiperidine moiety generally increases lipophilicity and can influence the volume of distribution and the ability to cross the blood-brain barrier.

Metabolism: The N-methyl group can be susceptible to N-demethylation by cytochrome P450 (CYP) enzymes. The hydrazide group can also undergo metabolic transformations. Predicting potential interactions with CYP isoforms is crucial to avoid drug-drug interactions. mdpi.com

Excretion: The compound and its metabolites are likely to be excreted via the kidneys.

Several online platforms and software, such as SwissADME, pkCSM, and ADMETLab, can provide detailed predictions for these parameters. mdpi.comnih.gov For instance, a study on pyridine-4-carbohydrazide derivatives showed that structural modifications can positively influence ADME profiles. cmjpublishers.com

Table 2: Predicted Physicochemical and ADME Properties for this compound Note: These are theoretical predictions and may vary from experimental values.

PropertyPredicted ValueImplication
Molecular Weight157.22 g/mol Favorable for oral bioavailability
logP (Lipophilicity)-0.5 to 0.5Indicates good aqueous solubility
Polar Surface Area (PSA)58.6 ŲSuggests good cell permeability
Hydrogen Bond Donors2Compliant with Lipinski's Rule of Five
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule of Five
Blood-Brain Barrier PermeationLow to ModerateMay have central nervous system activity
CYP InhibitionPotential for inhibition of some isoformsRequires experimental verification

Target-Directed Dynamic Combinatorial Chemistry (tdDCC)

Target-directed dynamic combinatorial chemistry (tdDCC) is a powerful hit-identification strategy where a biological target is used to template the formation and amplification of its own strongest binders from a library of reversibly reacting building blocks. rsc.org The formation of acylhydrazones from hydrazides and aldehydes is a commonly used reversible reaction in tdDCC due to its biocompatibility. nih.gov

This compound is an ideal building block for tdDCC due to its reactive hydrazide group. nih.gov In a typical tdDCC experiment, this compound would be included in a library of various hydrazides, which are then mixed with a library of aldehydes in the presence of the target protein. nih.gov The system is allowed to reach equilibrium, and the most abundant acylhydrazone products, amplified by the templating effect of the protein, are identified by analytical techniques such as HPLC-MS. nih.gov

This approach has been successfully applied to identify inhibitors for various targets, including enzymes from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is essential in many pathogens. nih.gov A study aimed at discovering new antitubercular compounds used a library of 12 hydrazides and 6 aldehydes to generate 72 diverse N-acylhydrazones in the presence of the Mycobacterium tuberculosis enzyme IspE. nih.gov While the specific hydrazides used were not all named, the inclusion of structurally diverse building blocks is a key principle of this technique.

The tdDCC approach offers several advantages:

It is highly efficient as it bypasses the need to synthesize and screen every individual compound in a library. rsc.org

It can lead to the discovery of unexpected and novel inhibitor scaffolds.

It provides direct information about the structure-activity relationship, as the amplified compounds are inherently good binders.

The use of this compound in tdDCC libraries can lead to the identification of potent and selective ligands for a wide range of biological targets.

Preclinical Research and Translational Perspectives

In Vitro Efficacy Studies

In vitro studies, which are conducted outside of a living organism, provide the initial and crucial assessment of a compound's biological activity at the cellular and molecular level.

The piperidine (B6355638) scaffold is a key component in numerous pharmacologically active compounds. Derivatives of 1-Methylpiperidine-4-carbohydrazide have been rigorously tested against various cell lines, including pathogenic microbes and human cancer cells, to determine their therapeutic potential.

Antimicrobial and Antifungal Activity: Research has shown that piperidine derivatives possess notable antimicrobial properties. Studies indicate that these compounds can inhibit pathogens such as Staphylococcus aureus and Escherichia coli. A series of synthesized piperidine-4-carbohydrazide (B1297472) derivatives demonstrated a range of in vitro antimicrobial activity against bacterial strains like S. aureus, E. coli, P. aeruginosa, and S. typhimurium, as well as fungal strains F. oxysporum and A. alternate. ipindexing.com While some of these compounds were inactive, others exhibited moderate to good activity. ipindexing.com Similarly, other synthesized piperidin-4-one derivatives and their thiosemicarbazone counterparts have shown significant antibacterial and antifungal activity when compared to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org One study highlighted that a specific piperidine derivative showed excellent antibacterial activity against both gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com

Table 1: Antimicrobial Activity of Piperidine Derivatives This table is interactive. Click on headers to sort.

Compound Type Target Microorganism Activity Level Source(s)
Piperidine-4-carbohydrazide derivatives S. aureus, E. coli, P. aeruginosa, S. typhimurium Moderate to Good ipindexing.com
Piperidine-4-carbohydrazide derivatives F. oxysporum, A. alternate Moderate to Good ipindexing.com
This compound derivatives Staphylococcus aureus, Escherichia coli Inhibitory
2,6-diaryl-3-methyl-4-piperidones Various bacterial strains Significant biomedpharmajournal.org
Thiosemicarbazone of piperidones Various fungal strains Significant biomedpharmajournal.org

Antiproliferative Activity against Cancer Cell Lines: The cytotoxic potential of piperidine-based compounds against human cancer cells is a major focus of research. Novel piperine-carboximidamide hybrids, which contain the piperidine motif, were evaluated for their antiproliferative efficacy against four human cancer cell lines: Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (lung). nih.gov Several of these hybrids demonstrated potent antiproliferative activity. nih.gov Furthermore, hydroxyl-substituted double Schiff-base 4-piperidone (B1582916) derivatives have shown better cytotoxicity against a panel of human carcinoma cell lines (A549, SGC7901, HePG2, HeLa, K562, THP-1) compared to their cyclohexanone (B45756) analogs. nih.gov Research into other piperazine (B1678402) derivatives has also identified compounds with significant cytotoxic activity against breast cancer cell lines (MCF7, BT20, T47D, CAMA-1), with IC₅₀ values ranging from 0.31 to 120.52 μM. mdpi.com

Table 2: In Vitro Anticancer Activity of Piperidine Derivatives This table is interactive. Click on headers to sort.

Compound Series Cancer Cell Line Efficacy (IC₅₀) Source(s)
Piperine-carboximidamide hybrids Panc-1, MCF-7, HT-29, A-549 GI₅₀ = 35-73 nM for active compounds nih.gov
4-piperidone derivatives (e.g., BAP 5c) A549, SGC7901, HePG2, HeLa, K562, THP-1 Potent cytotoxicity nih.gov
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives MCF7, BT20, T47D, CAMA-1 0.31–120.52 µM mdpi.com

To understand the mechanism of action, specific enzyme assays are employed. Research suggests that the antimicrobial effects of some piperidine derivatives may stem from their action as enoyl-ACP reductase inhibitors, an enzyme crucial for the biosynthesis of bacterial fatty acids. In the context of cancer, certain piperine-carboximidamide hybrids have been identified as potent multi-targeted inhibitors, showing inhibitory activity against key enzymes like EGFR, BRAF, and CDK2. nih.gov For instance, compounds VIf and VIk were potent inhibitors of BRAF V600E with IC₅₀ values of 49 and 40 nM, respectively. nih.gov Other piperidine-4-carboxamide derivatives have been evaluated as CCR5 inhibitors, which is relevant for developing anti-HIV-1 agents. nih.gov In metabolic disease research, related heterocyclic compounds have been tested for their ability to inhibit α-glucosidase and α-amylase, enzymes that are key targets in managing diabetes. nih.gov

In Vivo Efficacy Studies

Following promising in vitro results, in vivo studies in animal models are the next step to assess a compound's efficacy and therapeutic impact in a complex biological system.

A variety of established animal models are used to evaluate the therapeutic potential of compounds like this compound and its derivatives.

Wound Healing: The excision wound rat model is a standard for assessing the wound healing potential of topical agents. nih.govnih.gov In this model, a piece of skin is surgically removed, and the rate of wound contraction and closure is monitored over time after treatment. nih.gov

Diabetes: Chemically-induced diabetes models are common, particularly the use of streptozotocin (B1681764) (STZ). nih.govmdpi.com STZ is a compound that is toxic to the insulin-producing beta-cells of the pancreas, thereby inducing hyperglycemia and mimicking type 1 diabetes in animals like mice and rats. nih.govijnrd.org For studying type 2 diabetes, models such as the Goto-Kakizaki (GK) rat, a non-obese model with a genetic predisposition to diabetes, are utilized. ijnrd.org High-fat diet-fed animal models are also used to induce insulin (B600854) resistance and mimic type 2 diabetes. mdpi.com

Cancer: For cancer research, xenograft models are widely used. nih.gov These models involve transplanting human tumor cells or tissues into immunodeficient mice, allowing for the evaluation of an anticancer agent's effect on tumor growth in a living system. nih.gov For example, a telomerase inhibitor was assessed in a high-risk neuroblastoma cell xenograft mouse model. nih.gov

In vivo studies have demonstrated the tangible therapeutic effects of piperidine-containing compounds.

In a wound healing study, a bioactive hydrogel containing piperine (B192125) (which has a piperidine structure) was applied to excision wounds on rats. nih.govnih.gov The results were significant, showing that animals treated with the piperine hydrogel had markedly enhanced wound healing and contraction of the wound area compared to untreated control groups. nih.gov On the 14th day of treatment, the piperine gel-treated group showed over 80% wound contraction. nih.gov

In the realm of metabolic diseases, a study on a pyrazolobenzothiazine derivative in a diabetic mouse model showed a positive therapeutic impact. nih.gov The compound effectively lowered blood sugar levels to a range of 110–115 mg/dL and also reduced cholesterol levels to 85 mg/dL. nih.gov

For cancer, in vivo models are critical for assessing therapeutic outcomes. Studies using xenograft mouse models evaluate endpoints such as reduction in tumor size and improved survival rates, demonstrating the potential of new compounds to act as effective anti-cancer treatments. nih.gov

Pharmacokinetic Profiling of this compound and Its Derivatives

Pharmacokinetics, the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME), is a critical component of drug development. While detailed pharmacokinetic data for this compound itself is not extensively published, studies on its structural analogs provide foundational insights.

For a series of novel piperidine-4-carboxamide derivatives developed as CCR5 inhibitors, the pharmacokinetic properties of a lead compound (16g) were evaluated. nih.gov This evaluation provides a basis for further optimization of the compound's drug-like properties. nih.gov Additionally, in silico ADME and pharmacokinetic analyses were conducted for a series of piperine-carboximidamide hybrids designed as antiproliferative agents. nih.gov These computational studies are essential in the early stages of drug discovery to predict the pharmacokinetic behavior of new chemical entities and guide the design of molecules with more favorable profiles for clinical development.

In Vitro Metabolic Stability and Plasma Protein Binding

In the early stages of drug discovery, understanding a compound's metabolic stability and its tendency to bind to plasma proteins is critical for predicting its in vivo behavior.

Metabolic Stability : This parameter, typically assessed using liver microsomes or hepatocytes, predicts the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily. For this compound, the N-methyl group on the piperidine ring could be a potential site for N-dealkylation, a common metabolic pathway. The stability of piperidine-containing compounds can be significantly influenced by their substituents. For instance, modifications to piperidine rings in other molecular series have been shown to improve metabolic stability in rat liver microsomes. nih.gov Efforts to enhance metabolic stability often involve structural modifications that block or reduce the rate of metabolism at labile sites. nih.gov

Plasma Protein Binding (PPB) : The extent to which a drug binds to plasma proteins like albumin and alpha-1-acid glycoprotein (B1211001) governs its free concentration, and thus its availability to interact with its target and be cleared from the body. Compounds with very high PPB may have a lower volume of distribution and reduced efficacy. Standard methods to determine PPB include equilibrium dialysis and ultrafiltration. nih.gov For compounds that are unstable in plasma, specialized kinetic methods, such as those using dextran-coated charcoal, can be employed to estimate binding before significant degradation occurs. nih.gov The physicochemical properties of this compound, such as its basicity and lipophilicity, would be key determinants of its binding profile.

Below is an illustrative table showing how stability and binding data for a series of hypothetical derivatives might be presented.

Compound IDScaffoldR-GroupMicrosomal Half-Life (t½, min)Plasma Protein Binding (%)
HYPO-001 This compound-H1525%
HYPO-002 This compound-Phenyl4560%
HYPO-003 This compound-CF₃>12040%

Note: The data in this table is hypothetical and for illustrative purposes only.

In Vivo Pharmacokinetic Profiles

Following in vitro assessment, promising compounds are advanced into in vivo studies in animal models (e.g., rats, mice) to understand their pharmacokinetic (PK) profiles. These studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole organism.

Key parameters evaluated include:

Half-life (t½) : The time required for the drug concentration in the body to decrease by half.

Clearance (CL) : The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Area Under the Curve (AUC) : A measure of total drug exposure over time.

ParameterRouteRatDogMonkey
Half-life (t½, h) IV1.22.53.1
Clearance (CL, mL/min/kg) IV251512
Volume of Distribution (Vd, L/kg) IV2.02.83.5
Oral Bioavailability (%) PO10%35%50%

Note: The data in this table is hypothetical, based on typical values for a small molecule lead compound, and for illustrative purposes only.

Considerations for Oral Bioavailability

For most therapeutic applications, oral administration is the preferred route. Oral bioavailability depends on a compound's solubility in the gastrointestinal tract and its permeability across the intestinal wall. The carbohydrazide (B1668358) functional group imparts polarity, which could enhance aqueous solubility but may hinder passive diffusion across lipid membranes. The N-methylated piperidine ring is a basic moiety, meaning its ionization state will change with pH, affecting both solubility and permeability as it transits through the gastrointestinal tract.

Strategies to improve the oral bioavailability of compounds containing similar scaffolds often involve creating prodrugs or modifying the structure to achieve an optimal balance of lipophilicity and polarity, sometimes guided by metrics like Lipinski's Rule of Five.

Drug-Likeness and Lead Optimization Strategies

Lead optimization is a crucial phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and ADME properties, transforming it into a viable drug candidate. patsnap.com

Addressing Off-Target Activity and Selectivity

A key goal of lead optimization is to maximize a compound's affinity for its intended biological target while minimizing interactions with other targets, particularly those known to cause adverse effects (e.g., hERG channel, various kinases, and GPCRs). patsnap.com Derivatives of this compound have been investigated for a range of targets, including GABAA receptors and VEGFR-2. nih.gov Achieving selectivity is paramount; for instance, in the development of carbonic anhydrase inhibitors, modifications to a core scaffold using a "tail approach" have been employed to optimize interactions within the active site, thereby improving selectivity against different isoforms like hCA IX over hCA I and II. nih.gov For derivatives of this compound, this would involve synthesizing a library of analogs and screening them against a panel of relevant off-targets to identify a selective lead. nih.gov

Strategies for Improved Drug-Like Properties

Improving drug-like properties often involves a multi-parameter optimization process to enhance metabolic stability, solubility, and permeability while maintaining on-target activity. nih.gov Common strategies include:

Structural Simplification : This approach involves removing non-essential functional groups or chiral centers from a complex lead to reduce molecular weight and lipophilicity, which can improve pharmacokinetic properties and simplify synthesis. nih.gov

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties can overcome liabilities. For example, a metabolically labile ester might be replaced with a more stable amide.

Future Directions in Drug Discovery and Development

The this compound scaffold serves as a valuable starting point for generating novel chemical entities with diverse therapeutic potential. Its derivatives have been explored in several areas, indicating a broad applicability. Future research is likely to focus on:

Target-Specific Optimization : Leveraging the scaffold to design highly potent and selective inhibitors for specific targets. Recent research has shown that conjugating this type of scaffold to other moieties can yield potent inhibitors of enzymes like succinate (B1194679) dehydrogenase for antifungal applications or VEGFR-2 for anticancer therapy. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD) : The small, functionalized nature of this compound makes it an ideal fragment for use in FBDD campaigns, where it could be identified as a binder to a protein target and then elaborated into a more potent lead compound.

Exploration of New Biological Space : The inherent versatility of the piperidine and carbohydrazide groups allows for the synthesis of large, diverse chemical libraries. These libraries can be screened against new and challenging biological targets to identify novel therapeutic agents for a wide range of diseases.

Q & A

Q. What are the standard synthetic protocols for preparing 1-Methylpiperidine-4-carbohydrazide derivatives?

A typical procedure involves coupling 1-Methylpiperidine-4-carboxylic acid with hydrazine derivatives using carbodiimide coupling agents (e.g., EDCI) and HOBt in anhydrous acetonitrile. Post-reaction purification includes sequential washes (water, NaHCO₃, citric acid) and recrystallization from ethanol. For example, yields vary from 39% to 71% depending on substituents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., piperidine CH signals at δ 1.55–3.78 ppm) and carbonyl carbons (δ ~168–172 ppm).
  • IR Spectroscopy : Confirms carbonyl (1612–1614 cm⁻¹) and sulfonamide (3311 cm⁻¹) groups.
  • Elemental Analysis : Validates purity (e.g., %C, %H, %N deviations <0.05%) .

Q. How should this compound be stored to ensure stability?

Store as a crystalline solid at -20°C in anhydrous conditions. Stability exceeds 5 years when protected from moisture and light .

Q. What purification strategies are effective for isolating this compound?

Post-synthesis, use liquid-liquid extraction (ethyl acetate/water), followed by acid-base washes to remove unreacted amines or acids. Recrystallization from ethanol or diisopropyl ether enhances purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of derivatives?

  • Coupling Reagents : Replace EDCI/HOBt with DCC or DIC for sterically hindered amines.
  • Solvent Effects : Test DMF or THF for better solubility of hydrophobic substrates.
  • Temperature : Elevated temperatures (40–50°C) may accelerate coupling but risk decomposition .

Q. What computational methods predict the electronic properties of this compound?

Hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections accurately model thermochemical properties (e.g., atomization energies ±2.4 kcal/mol). Basis sets like 6-31G* are recommended for piperidine ring geometry optimization .

Q. How do substituents on the piperidine ring influence physicochemical properties?

  • Electron-Withdrawing Groups (e.g., sulfonamide): Increase melting points (139–140°C vs. 134–135°C for methoxy derivatives) and reduce solubility.
  • Steric Effects : Bulky aryl groups (e.g., o-tolyl) may lower yields due to hindered coupling .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • NMR Discrepancies : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.
  • Computational Validation : Compare experimental IR peaks with DFT-calculated vibrational frequencies .

Q. What strategies enhance biological activity in analogs of this compound?

  • Piperazine Hybrids : Introduce sulfamoyl or methoxybenzoyl groups to mimic CCR5 antagonists (e.g., Sch-417690) for receptor targeting.
  • Hydrazone Derivatives : Modify the hydrazide moiety to improve metabolic stability .

Q. What challenges arise in synthesizing stereoisomers of this compound?

  • Chiral Resolution : Use chiral HPLC or enzymatic catalysis to separate enantiomers.
  • Asymmetric Synthesis : Employ Evans auxiliaries or transition-metal catalysts for stereocontrol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.